4-Ethynyl-4H-pyran-3,5-dicarbaldehyde
Description
Properties
CAS No. |
62827-25-2 |
|---|---|
Molecular Formula |
C9H6O3 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
4-ethynyl-4H-pyran-3,5-dicarbaldehyde |
InChI |
InChI=1S/C9H6O3/c1-2-9-7(3-10)5-12-6-8(9)4-11/h1,3-6,9H |
InChI Key |
IGTJIKHLHCRSJT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1C(=COC=C1C=O)C=O |
Origin of Product |
United States |
Preparation Methods
Oxidation of Alcohols to Aldehydes
Primary alcohols at positions 3 and 5 of the pyran ring can be oxidized to aldehydes using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. For example, the oxidation of 4-ethynyl-4H-pyran-3,5-diol with PCC in dichloromethane at 0°C afforded the dicarbaldehyde derivative in 65% yield. However, over-oxidation to carboxylic acids remains a limitation, necessitating precise stoichiometric control.
Nitrile Reduction to Aldehydes
The reduction of nitrile groups to aldehydes represents an alternative pathway. In the synthesis of 2,6-dicyano-4H-pyran-4-one, treatment with lithium aluminum hydride (LiAlH₄) followed by acidic workup yielded the corresponding dialdehyde. This method, however, requires careful temperature modulation to prevent further reduction to primary alcohols.
Table 2. Functional Group Interconversion Efficiency
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Ethynyl-pyran-3,5-diol | PCC, CH₂Cl₂ | Dicarbaldehyde | 65 | |
| 3,5-Dicyano-4H-pyran | LiAlH₄, H₃O⁺ | Dicarbaldehyde | 58 |
Comparative Analysis of Synthetic Routes
A critical evaluation of the aforementioned methods reveals trade-offs between yield, scalability, and functional group tolerance:
- Cyclocondensation + Formylation : Offers a one-pot strategy but suffers from moderate yields (65–72%) due to competing side reactions.
- Nitrile Reduction : Provides high functional group compatibility but requires multi-step synthesis.
- Sonogashira Coupling : Delivers superior regiocontrol (>75% yield) but necessitates pre-functionalized brominated intermediates.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-4H-pyran-3,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Ethynyl-4H-pyran-3,5-dicarboxylic acid.
Reduction: 4-Ethynyl-4H-pyran-3,5-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethynyl-4H-pyran-3,5-dicarbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.
Biology: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Ethynyl-4H-pyran-3,5-dicarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The ethynyl group can participate in click chemistry reactions, facilitating the formation of complex molecular architectures .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between 4-Ethynyl-4H-pyran-3,5-dicarbaldehyde and related dicarbaldehyde compounds:
Structural and Electronic Differences
- Core Heterocycles : The pyran ring in the target compound is oxygen-based, contrasting with nitrogen-containing analogs (pyridine, pyrrole, pyrazole). This affects electron density and reactivity; for example, pyridine-2,5-dicarbaldehyde exhibits stronger electron-withdrawing effects due to the aromatic N-heterocycle, while furan-2,5-dicarbaldehyde is more prone to electrophilic substitution .
- Ethynyl vs. Halogen/Other Groups : The ethynyl substituent in the target compound distinguishes it from halogenated analogs like 3,4-dichlorofuran-2,5-dicarbaldehyde or 2,6-dichloro-1,4-dihydropyridine derivatives . The ethynyl group enhances π-conjugation and enables alkyne-specific reactions (e.g., Huisgen cycloaddition).
Q & A
Q. How do process control systems improve scalability in multi-step syntheses?
- Answer : Real-time PAT (Process Analytical Technology) tools, such as inline FTIR, monitor intermediate formation. Feedback loops adjust parameters (e.g., pH, temperature) to maintain reaction trajectory, critical for scaling from milligram to gram batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
